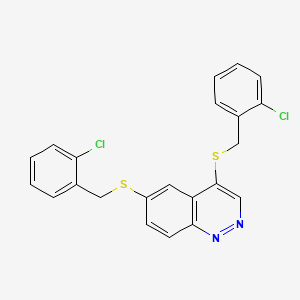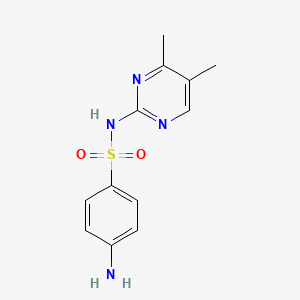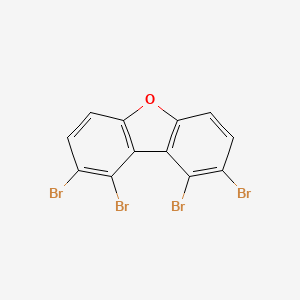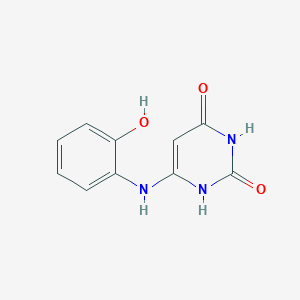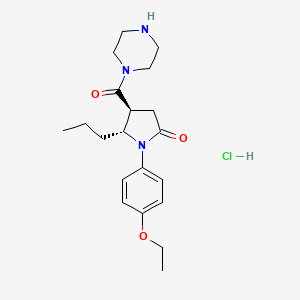![molecular formula C18H23N3O6 B12904914 1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine CAS No. 23458-14-2](/img/structure/B12904914.png)
1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group, a pyrrolidine ring, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the pyrrolidine ring: The protected amino acid undergoes cyclization to form the pyrrolidine ring.
Coupling reactions: The pyrrolidine derivative is then coupled with other amino acid derivatives to form the desired compound.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Signal transduction pathways: The compound may influence various cellular signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-proline: A similar compound with a proline ring instead of a pyrrolidine ring.
N-Benzyloxycarbonyl-L-alanine: A compound with an alanine moiety instead of a pyrrolidine ring.
Uniqueness
2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid is unique due to its specific combination of structural features, including the benzyloxycarbonyl group, pyrrolidine ring, and acetic acid moiety. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
23458-14-2 |
|---|---|
Formule moléculaire |
C18H23N3O6 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H23N3O6/c1-12(16(24)19-10-15(22)23)20-17(25)14-8-5-9-21(14)18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,25)(H,22,23)/t12-,14-/m0/s1 |
Clé InChI |
BQQLQRNSLHBNSC-JSGCOSHPSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


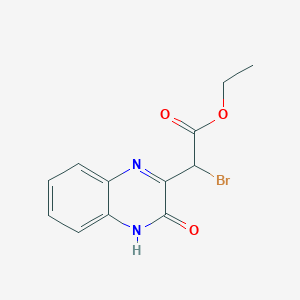

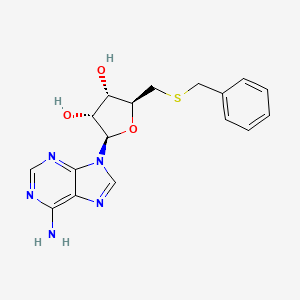
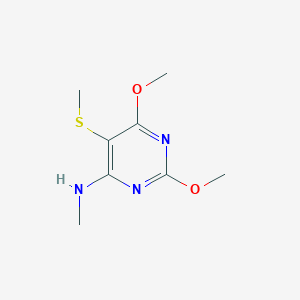
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
